![molecular formula C15H17BClN3O4S B1430624 (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1003043-43-3](/img/structure/B1430624.png)
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
“(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C15H17BClN3O4S and a molecular weight of 381.64 . It is commonly used in research .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a pyridine ring, which is further connected to a piperazine ring via a sulfonyl group . The piperazine ring is also attached to a chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.64 and a molecular formula of C15H17BClN3O4S . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. A series of derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-tubercular drugs .
Cytotoxicity Evaluation
The cytotoxicity of these compounds has been assessed on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are non-toxic to human cells, which is an important consideration for any potential therapeutic application .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds with the target proteins. The studies revealed that the derivatised conjugates are suitable for further development, suggesting their potential use in drug design .
Pharmacokinetic Modulation
Piperazine, a core component of this compound, is known to positively modulate the pharmacokinetic properties of drug substances. It is found in various biologically active compounds for a range of disease states, including antihistamines, antiparasitic, and antifungal drugs .
Antibacterial Activity
Derivatives of this compound have been synthesized and shown to possess promising antibacterial activity. This suggests its potential application in the development of new antibacterial agents .
Nonlinear Optics
The related compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one has been studied for its applications in nonlinear optics. It showed promising results in second and third harmonic generation studies, indicating the potential of the boronic acid derivative in this field as well .
Drug Development for Neurodegenerative Diseases
Piperazine derivatives are being explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Given the structural similarity, the boronic acid derivative could also be investigated for such applications .
Psychoactive Substance Research
Piperazine is also a component in psychoactive substances used for recreational purposes. Research into the effects and mechanisms of such compounds can provide insights into the neurochemical pathways involved in psychoactive substance use .
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.
Pharmacokinetics
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c to maintain its stability.
properties
IUPAC Name |
[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClN3O4S/c17-13-2-4-14(5-3-13)25(23,24)20-9-7-19(8-10-20)15-6-1-12(11-18-15)16(21)22/h1-6,11,21-22H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAUUSKHFBENJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855765 | |
Record name | {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1003043-43-3 | |
Record name | {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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